molecular formula C7H10N2O2S B10760262 (4S)-2-[(1E)-1-Aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

(4S)-2-[(1E)-1-Aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B10760262
M. Wt: 186.23 g/mol
InChI Key: FDEYZMSECWCRCN-DWFCDSDJSA-N
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Chemical Reactions Analysis

(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects on cellular processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to ribosomal proteins, affecting protein synthesis . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid can be compared with other alpha amino acids and thiazole derivatives. Similar compounds include:

    Thiazole derivatives: These compounds share the thiazole ring structure but may have different substituents, leading to varied biological activities.

    Alpha amino acids: These compounds have the amino and carboxylic acid groups attached to the alpha carbon but may differ in their side chains. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(4S)-2-[(Z)-1-aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-2-4(8)6-9-5(3-12-6)7(10)11/h2,5H,3,8H2,1H3,(H,10,11)/b4-2-/t5-/m1/s1

InChI Key

FDEYZMSECWCRCN-DWFCDSDJSA-N

Isomeric SMILES

C/C=C(/C1=N[C@H](CS1)C(=O)O)\N

Canonical SMILES

CC=C(C1=NC(CS1)C(=O)O)N

Origin of Product

United States

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